molecular formula C26H39N3O2 B2821232 2,6-Di-tert-butyl-4-{[4-(2-hydroxyethyl)piperazin-1-yl](pyridin-4-yl)methyl}phenol CAS No. 478018-56-3

2,6-Di-tert-butyl-4-{[4-(2-hydroxyethyl)piperazin-1-yl](pyridin-4-yl)methyl}phenol

Cat. No.: B2821232
CAS No.: 478018-56-3
M. Wt: 425.617
InChI Key: NRTPCGCHVLRMHY-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}phenol (LQFM212) is a synthetic phenolic compound featuring a piperazine-pyrindinyl hybrid substituent. It has garnered attention for its dual antioxidant and neuropharmacological properties, particularly in mitigating oxidative stress and inflammation associated with depression and anxiety .

Properties

IUPAC Name

2,6-ditert-butyl-4-[[4-(2-hydroxyethyl)piperazin-1-yl]-pyridin-4-ylmethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39N3O2/c1-25(2,3)21-17-20(18-22(24(21)31)26(4,5)6)23(19-7-9-27-10-8-19)29-13-11-28(12-14-29)15-16-30/h7-10,17-18,23,30-31H,11-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTPCGCHVLRMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=NC=C2)N3CCN(CC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}phenol typically involves multiple steps:

    Formation of the Phenolic Core: The initial step involves the preparation of 2,6-di-tert-butylphenol through the alkylation of phenol with isobutylene in the presence of an acid catalyst.

    Attachment of the Piperazine Ring: The next step is the introduction of the piperazine ring. This can be achieved by reacting the phenolic compound with 1-(2-hydroxyethyl)piperazine under basic conditions.

    Incorporation of the Pyridine Moiety: The final step involves the coupling of the piperazine derivative with a pyridine aldehyde or similar reagent, often using a condensation reaction facilitated by a catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group in the compound can undergo oxidation reactions, forming quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions, particularly targeting the pyridine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.

Major Products

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Reduced forms of the pyridine or piperazine rings.

    Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s ability to interact with various biomolecules makes it a candidate for studying enzyme inhibition and receptor binding. It can be used in assays to investigate the effects of phenolic compounds on biological systems.

Medicine

The compound’s potential medicinal applications include its use as an antioxidant due to the phenolic group. It may also serve as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the formulation of stabilizers for polymers and other materials. Its antioxidant properties help in preventing degradation and extending the lifespan of products.

Mechanism of Action

The mechanism of action of 2,6-Di-tert-butyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. The piperazine and pyridine rings may interact with specific binding sites on proteins, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of LQFM212 can be contextualized by comparing it to structurally analogous derivatives. Below is a detailed analysis:

Pharmacological and Antioxidant Efficacy

  • LQFM212 : Demonstrates potent antioxidant activity by scavenging free radicals and inhibiting MAPK-mediated oxidative stress. Preclinical studies highlight its ability to ameliorate LPS-induced neuroinflammation and depressive-like behaviors in animal models . Its piperazine-pyridine moiety likely enhances blood-brain barrier penetration and receptor binding (e.g., GABAₐ, serotonin) .
  • Their antioxidant efficacy is inferred from the phenolic core but remains unvalidated in neuropharmacological models .
  • CAS 3673-68-5: As a simpler analog, its antioxidant capacity is primarily derived from the phenolic core. Limited solubility in polar solvents may restrict bioavailability compared to LQFM212 .
  • CAS 199467-52-2: The 4-chlorophenyl substituent may enhance lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility. No specific neuroactive data is reported .

Biological Activity

2,6-Di-tert-butyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}phenol is a complex organic compound with notable structural features that contribute to its biological activity. This compound integrates a phenolic core with tert-butyl groups, a piperazine ring, and a pyridine moiety, making it a candidate for various biological applications. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic uses, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of 2,6-Di-tert-butyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}phenol is C26H39N3O2C_{26}H_{39}N_{3}O_{2}. The compound's structure can be summarized as follows:

Component Description
Phenolic Core Provides antioxidant properties and potential interaction with biological targets.
Tert-butyl Groups Enhance lipophilicity and stability.
Piperazine Ring May facilitate binding to specific receptors.
Pyridine Moiety Involved in electron donation and receptor interaction.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The phenolic group can donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. The piperazine and pyridine rings may modulate the activity of proteins by interacting with specific binding sites.

Key Mechanisms:

  • Antioxidant Activity: The phenolic structure allows for the scavenging of free radicals.
  • Receptor Modulation: The piperazine and pyridine components may engage with nuclear receptors such as PPARγ (peroxisome proliferator-activated receptor gamma), influencing metabolic pathways.

Biological Activities

Research has highlighted several biological activities associated with 2,6-Di-tert-butyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}phenol:

1. Antioxidant Properties

The compound exhibits significant antioxidant activity due to its phenolic structure, which can inhibit lipid peroxidation and protect cellular components from oxidative stress.

3. Potential Obesogenic Effects

Comparative studies indicate that while similar compounds like 2,4-Di-tert-butylphenol have been shown to induce adipogenesis in human mesenchymal stem cells (MSCs), the specific effects of 2,6-Di-tert-butyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}phenol in this context require further investigation .

Comparative Analysis with Related Compounds

To understand the unique properties of 2,6-Di-tert-butyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}phenol, it is essential to compare it with structurally similar compounds:

Compound Biological Activity Comments
2,6-Di-tert-butylphenolAntioxidant; used as a food additiveCommonly known for its stability in various environments.
2,4-Di-tert-butylphenolInduces adipogenesis; interacts with RXRαNotably activates PPARγ/RXRα heterodimer promoting lipid accumulation .
4-(2-Hydroxyethyl)piperazineBasic piperazine derivativeLess complex; limited biological activity compared to the target compound.

Case Studies

Recent studies have focused on the biological implications of related compounds rather than directly on 2,6-Di-tert-butyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}phenol. For instance, research on 2,4-DTBP has demonstrated its capacity to promote adipogenesis through RXRα activation in human MSCs . Such findings raise questions about whether similar mechanisms could be observed in 2,6-DTBP.

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